molecular formula C8H10ClNO2 B8340095 4-Chloro-2-dimethoxymethyl-pyridine

4-Chloro-2-dimethoxymethyl-pyridine

Cat. No.: B8340095
M. Wt: 187.62 g/mol
InChI Key: LHOLOYKGFCKSEZ-UHFFFAOYSA-N
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Description

4-Chloro-2-dimethoxymethyl-pyridine is a substituted pyridine derivative characterized by a chlorine atom at position 4 and a dimethoxymethyl group (-CH(OCH₃)₂) at position 2 of the pyridine ring. The dimethoxymethyl group introduces steric bulk and electron-donating effects, which influence reactivity and physical properties such as solubility and melting point. Pyridine derivatives with chloro and alkoxy substituents are often intermediates in pharmaceutical synthesis due to their tunable electronic and steric profiles .

Properties

Molecular Formula

C8H10ClNO2

Molecular Weight

187.62 g/mol

IUPAC Name

4-chloro-2-(dimethoxymethyl)pyridine

InChI

InChI=1S/C8H10ClNO2/c1-11-8(12-2)7-5-6(9)3-4-10-7/h3-5,8H,1-2H3

InChI Key

LHOLOYKGFCKSEZ-UHFFFAOYSA-N

Canonical SMILES

COC(C1=NC=CC(=C1)Cl)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 4-Chloro-2-dimethoxymethyl-pyridine, we compare it with structurally related pyridine derivatives, focusing on substituent effects, molecular parameters, and applications.

Table 1: Key Properties of this compound and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Melting Point (°C) Key Applications/Notes
This compound* C₉H₁₁ClNO₂ ~214.6 (calculated) Cl (4), -CH(OCH₃)₂ (2) Not reported Pharmaceutical intermediate
4-Chloro-2-methylpyridine C₆H₆ClN 127.57 Cl (4), -CH₃ (2) Not reported Agrochemical synthesis
2-Chloro-4-methylpyridine C₆H₆ClN 127.57 Cl (2), -CH₃ (4) Not reported Ligand in coordination chemistry
4-Chloro-3-methoxy-2-methylpyridine C₇H₈ClNO 157.6 Cl (4), -OCH₃ (3), -CH₃ (2) Not reported Drug discovery scaffold
4-Chloro-2-pyridinemethanamine C₆H₇ClN₂ 142.59 Cl (4), -CH₂NH₂ (2) Not reported Bioactive molecule precursor

Substituent Effects and Reactivity

  • Electron-Donating vs. Withdrawing Groups : The dimethoxymethyl group in this compound is electron-donating, which may activate the pyridine ring toward electrophilic substitution at specific positions. In contrast, chloro substituents (electron-withdrawing) deactivate the ring, directing reactions to meta/para positions .
  • Steric Hindrance : Bulky groups like dimethoxymethyl reduce reactivity at adjacent positions. For example, 4-Chloro-3-methoxy-2-methylpyridine shows restricted reactivity at position 3 due to methoxy and methyl groups.
  • Solubility : Methoxy and dimethoxymethyl groups enhance solubility in polar solvents compared to halogenated analogs like 4-Chloro-2-methylpyridine .

Spectroscopic Differentiation

  • ¹H NMR : The dimethoxymethyl group in this compound would exhibit two distinct OCH₃ singlets (~δ 3.3–3.5 ppm) and a methine proton resonance (~δ 4.5–5.0 ppm) . In contrast, methyl-substituted analogs (e.g., 4-Chloro-2-methylpyridine) show a singlet for -CH₃ at ~δ 2.5 ppm .
  • IR Spectroscopy : Stretching vibrations for C-O (1050–1250 cm⁻¹) in dimethoxymethyl groups differentiate it from amines (N-H stretches ~3300 cm⁻¹) in 4-Chloro-2-pyridinemethanamine .

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